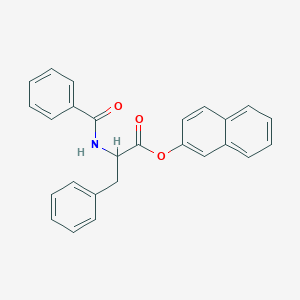

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

Description

Properties

IUPAC Name |

naphthalen-2-yl 2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPKNSHRAVHLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943895 | |

| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-24-9 | |

| Record name | N-Benzoyl-DL-phenylalanine β-naphthyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and applications of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. This compound is a key substrate in various enzymatic assays, particularly for proteases. This document consolidates essential data, outlines experimental protocols, and illustrates relevant biochemical pathways and workflows to support research and development activities.

Chemical and Physical Properties

This compound is an esterified amino acid derivative.[] Its core structure consists of a DL-phenylalanine moiety with a benzoyl group attached to the nitrogen atom and a 2-naphthyl ester at the carboxyl terminus.[2] This structure, particularly the naphthyl group, makes it a useful chromogenic substrate.[][2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 15873-25-3 (DL form), 2134-24-9 (DL form) | [3][4][5] |

| Molecular Formula | C₂₆H₂₁NO₃ | [3][6] |

| Molecular Weight | 395.46 g/mol | [3][5] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 156-159 °C | [3] |

| Boiling Point | 656.6 °C at 760 mmHg | [][6] |

| Density | 1.222 g/cm³ | [][6] |

| Purity | >98.0% (HPLC) | [3] |

| Flash Point | 350.9 °C | [6] |

| Refractive Index | 1.648 | [6] |

| Vapor Pressure | 4.1E-17 mmHg at 25°C | [6] |

| MDL Number | MFCD00021607 | [3][5] |

| EC Number | 218-364-6 | [6] |

Synthesis and Purification

The synthesis of N-benzoyl amino esters, such as this compound, generally involves a coupling reaction between an N-protected amino acid and an alcohol. A common approach is the esterification of N-Benzoyl-DL-phenylalanine with 2-naphthol.

General Synthesis Protocol

Reaction: N-Benzoyl-DL-phenylalanine + 2-Naphthol → this compound + H₂O

Materials:

-

N-Benzoyl-DL-phenylalanine

-

2-Naphthol

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Dissolve N-Benzoyl-DL-phenylalanine and 2-Naphthol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of DCC in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel, using a solvent system such as a hexane-ethyl acetate gradient to yield the pure this compound.[7]

Caption: General workflow for the synthesis and purification of the target ester.

Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often achieving >98.0%.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and confirms the elemental composition.

Applications and Biological Activity

This compound is primarily utilized as a chromogenic substrate in biochemical assays to detect and quantify the activity of certain enzymes.[]

Enzyme Substrate

This compound is particularly useful as a substrate for proteases and peptidases, such as chymotrypsin and other serine proteases.[][8] The enzymatic hydrolysis of the ester bond releases 2-naphthol (also referred to as β-naphthol).[] The released 2-naphthol can then be coupled with a diazonium salt (e.g., Fast Blue B) to produce a colored azo dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the enzymatic activity.[8][9]

This method is valuable for:

-

Enzyme kinetics studies: Determining kinetic parameters like Kₘ and Vₘₐₓ.[]

-

Inhibitor screening: Assessing the potency of potential enzyme inhibitors.[]

-

Histochemistry: Localizing enzyme activity within tissue sections.[9]

Caption: Use as a chromogenic substrate in a protease assay.

Other Potential Applications

While its primary use is as a substrate, related N-benzoyl amino acid derivatives have been investigated for other biological activities, including antifungal properties.[7] The core structure, containing both amino acid and aromatic moieties, makes it a candidate for a precursor in the synthesis of more complex pharmaceuticals or fine chemicals.[2] The benzoyl group can protect the amino acid from rapid degradation, potentially improving its functional efficacy in certain formulations.[10]

References

- 2. CAS 15873-25-3: N-Benzoyl-L-phenylalanine 2-naphthalenyl e… [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 2134-24-9 [chemicalbook.com]

- 5. N-BENZOYL-DL-PHENYLALANINE BETA-NAPHTHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hydrolyses of alpha-naphthyl acetate, beta-naphthyl acetate, and acetyl-DL-phenylalanine beta-naphthyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

Navigating the Ambiguous Identity of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals reveals conflicting identifiers for a key chemical reagent, N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. This guide presents a comprehensive overview of the available data, acknowledging the existing discrepancy in its Chemical Abstracts Service (CAS) number and providing a structured comparison of information associated with each identifier.

The scientific community relies on the precision of CAS numbers for the unambiguous identification of chemical substances. However, in the case of this compound, a notable discrepancy exists, with major chemical suppliers and databases citing two different CAS numbers: 15873-25-3 and 2134-24-9 . This ambiguity presents a significant challenge for researchers seeking reliable technical information. This guide aims to provide clarity by consolidating and presenting the available data for both designations, allowing for informed decision-making in experimental design and procurement.

Compound Identification and Properties

This compound is a derivative of the amino acid phenylalanine, utilized in various biochemical assays. The core structure consists of a DL-phenylalanine molecule where the amino group is protected by a benzoyl group, and the carboxylic acid is esterified with 2-naphthol. The "DL" designation indicates a racemic mixture of both the D- and L-enantiomers.

The conflicting CAS numbers appear to be used interchangeably by different suppliers for the same chemical entity described as the DL-racemic mixture. Below is a summary of the physicochemical properties associated with each CAS number, as reported by various sources.

| Property | CAS 15873-25-3 | CAS 2134-24-9 |

| Molecular Formula | C₂₆H₂₁NO₃ | C₂₆H₂₁NO₃ |

| Molecular Weight | 395.46 g/mol | 395.45 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | 156-159 °C | 158 °C |

| Purity (Typical) | ≥98% (HPLC) | ≥98% (HPLC) |

Experimental Applications and Protocols

Despite the CAS number discrepancy, the primary application of this compound is consistent across the literature: it serves as a chromogenic substrate for the determination of chymotrypsin activity.

Principle of Chymotrypsin Activity Assay

The experimental workflow for a typical chymotrypsin assay using this substrate is outlined below. The enzymatic cleavage of the ester bond by chymotrypsin releases 2-naphthol, which can then be coupled with a diazonium salt to produce a colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the chymotrypsin activity.

Figure 1. Workflow for Chymotrypsin Activity Assay.

General Experimental Protocol

While specific concentrations and incubation times may vary depending on the experimental setup, a general protocol is as follows:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., dimethyl sulfoxide or dimethylformamide).

-

Reaction Mixture: In a reaction vessel, combine a buffer solution (typically Tris-HCl or phosphate buffer at a physiological pH), the substrate solution, and the chymotrypsin sample.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Stopping the Reaction: Terminate the enzymatic reaction, often by adding a strong acid or a specific inhibitor.

-

Color Development: Add a solution of a diazonium salt (e.g., Fast Blue B salt) to the reaction mixture to allow for the coupling reaction with the liberated 2-naphthol.

-

Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength using a spectrophotometer.

-

Calculation: Determine the chymotrypsin activity based on a standard curve generated with known concentrations of 2-naphthol.

Biological Signaling Pathways

This compound is not known to be directly involved in biological signaling pathways as an active modulator. Its primary role is that of a synthetic substrate for in vitro enzymatic assays. The interaction is a direct enzymatic reaction with chymotrypsin, a serine protease.

The logical relationship of this interaction can be visualized as a simple enzyme-substrate reaction leading to product formation.

Figure 2. Enzyme-Substrate Reaction.

Conclusion and Recommendation

The existence of two distinct CAS numbers for what appears to be the same chemical compound, this compound, underscores the importance of careful verification in chemical procurement and data retrieval. While the available data on the physicochemical properties and primary application are largely consistent between CAS 15873-25-3 and CAS 2134-24-9, researchers should be aware of this ambiguity.

It is recommended that when sourcing this reagent, researchers cross-reference the product specifications from the supplier with the intended application. When reporting experimental work, it is crucial to cite the specific CAS number provided by the supplier of the reagent used to ensure reproducibility. Until a definitive clarification is issued by an authoritative body such as the Chemical Abstracts Service, acknowledging this discrepancy is the most prudent approach for the scientific community.

An In-depth Technical Guide to N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, a key chromogenic substrate used in the study of proteolytic enzymes. This document details its physicochemical properties, methods for its synthesis, and its application in enzyme kinetics, particularly for chymotrypsin. Furthermore, it explores the broader context of protease signaling pathways, offering insights for researchers in drug development and related fields.

Core Physicochemical Properties

This compound is a synthetic amino acid derivative. Its quantitative data are summarized in the table below for ease of reference.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₂₁NO₃ | [1][2] |

| Molecular Weight | 395.46 g/mol | [1][3] |

| CAS Number | 15873-25-3 | [1][4][5] |

| Alternate CAS Number | 2134-24-9 | [6] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 156-159 °C | [1][4][7] |

| Purity | Typically ≥98% (HPLC) | [1][4] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the protection of the amino acid, followed by esterification. Below is a generalized experimental protocol based on standard organic synthesis methodologies for N-benzoyl amino esters.[8][9]

Part 1: N-Benzoylation of DL-Phenylalanine

-

Reaction Setup: In a round-bottom flask, dissolve DL-phenylalanine in an aqueous solution of sodium bicarbonate.

-

Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Acidification: Upon completion, acidify the mixture with dilute hydrochloric acid to precipitate the N-benzoyl-DL-phenylalanine.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure N-benzoyl-DL-phenylalanine.[8]

Part 2: Esterification with 2-Naphthol

-

Reaction Setup: Combine the synthesized N-benzoyl-DL-phenylalanine, 2-naphthol, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9] A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

References

- 1. Protease signalling: the cutting edge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways That Depend on Regulated Proteolysis - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. portlandpress.com [portlandpress.com]

- 5. calpaclab.com [calpaclab.com]

- 6. abmole.com [abmole.com]

- 7. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 9. scielo.org.mx [scielo.org.mx]

An In-depth Technical Guide on the Synthesis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis pathway for N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, a compound of interest in biochemical and pharmaceutical research. The document details the chemical principles, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is an ester derivative of the amino acid phenylalanine. The presence of the benzoyl protecting group on the amine and the naphthyl ester at the carboxylic acid terminus makes it a useful substrate for enzymatic assays and a potential building block in the synthesis of more complex pharmaceutical compounds. This guide focuses on a robust and widely applicable method for its synthesis: the Steglich esterification.

Core Synthesis Pathway: Steglich Esterification

The synthesis of this compound can be efficiently achieved through a Steglich esterification. This method involves the coupling of the carboxylic acid of N-Benzoyl-DL-phenylalanine with the hydroxyl group of 2-Naphthol. The reaction is mediated by a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), and is catalyzed by 4-Dimethylaminopyridine (DMAP).

The reaction proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic DMAP then attacks this intermediate to form a more reactive acyl-pyridinium species. Finally, 2-Naphthol reacts with this activated species to form the desired ester, releasing DMAP and forming the N,N'-dicyclohexylurea (DCU) byproduct.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Reference |

| N-Benzoyl-DL-phenylalanine | C₁₆H₁₅NO₃ | 269.29 | 188-189 | >98 | [1][2] |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | >99 | |

| This compound | C₂₆H₂₁NO₃ | 395.46 | 156-159 | >98 (HPLC) |

Experimental Protocol

This protocol is adapted from established procedures for Steglich esterification and the synthesis of N-benzoyl amino acid esters.

Materials:

-

N-Benzoyl-DL-phenylalanine (1.0 eq)

-

2-Naphthol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Benzoyl-DL-phenylalanine (1.0 eq) and 2-Naphthol (1.1 eq) in anhydrous dichloromethane.

-

Addition of Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: While stirring at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the reaction mixture. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter off the precipitated DCU using a Büchner funnel and wash the solid with a small amount of cold dichloromethane.

-

Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.

Spectroscopic Data (Representative)

The following are representative spectroscopic data based on the analysis of the starting materials and similar N-benzoyl amino acid esters. Actual experimental data should be acquired for full characterization.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.00 - 7.20 (m, 17H): Aromatic protons from the benzoyl, phenyl, and naphthyl groups.

-

7.05 (d, 1H): NH amide proton.

-

5.30 (q, 1H): α-CH proton of the phenylalanine moiety.

-

3.40 (d, 2H): β-CH₂ protons of the phenylalanine moiety.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

171.0: Ester carbonyl carbon.

-

167.0: Amide carbonyl carbon.

-

148.0 - 120.0: Aromatic carbons.

-

54.0: α-CH carbon.

-

38.0: β-CH₂ carbon.

FTIR (KBr, cm⁻¹):

-

3300-3400: N-H stretching (amide).

-

3100-3000: Aromatic C-H stretching.

-

1740-1760: C=O stretching (ester).

-

1640-1660: C=O stretching (amide I).

-

1520-1540: N-H bending (amide II).

-

1200-1300: C-O stretching (ester).

This guide provides a foundational pathway for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and perform thorough characterization to ensure the quality of the final product for their specific applications.

References

The Principle of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester as a Chromogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles behind the use of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester as a chromogenic substrate, primarily for the detection and quantification of chymotrypsin activity. This substrate allows for a straightforward and sensitive colorimetric assay, valuable in various research, diagnostic, and drug development applications.

Introduction to Chromogenic Assays

Chromogenic assays are biochemical tests that rely on the enzymatic cleavage of a synthetic substrate, resulting in the generation of a colored product (a chromophore).[1] The intensity of the color produced is directly proportional to the enzymatic activity, which can be quantified using a spectrophotometer.[1][2] These assays are widely utilized for their simplicity, sensitivity, and amenability to high-throughput screening.[1]

This compound is an esterified amino acid derivative specifically designed as a chromogenic substrate for serine proteases, with a particular affinity for chymotrypsin.[3][4] Its structure incorporates a phenylalanine residue, a preferred target for chymotrypsin, linked to a 2-naphthyl group via an ester bond.[3][5]

The Core Principle: A Two-Step Enzymatic and Chemical Reaction

The use of this compound as a chromogenic substrate involves a two-step process:

Step 1: Enzymatic Hydrolysis

The primary reaction is the enzymatic hydrolysis of the ester bond in this compound by a protease, such as chymotrypsin. The enzyme recognizes and binds to the phenylalanine portion of the substrate. The catalytic triad in the active site of chymotrypsin (serine, histidine, and aspartate) facilitates the cleavage of the ester linkage.[5] This enzymatic action releases two products: N-Benzoyl-DL-phenylalanine and 2-naphthol (also known as β-naphthol).[6]

Step 2: Chromogenic Coupling Reaction

The 2-naphthol released in the first step is a colorless compound. To generate a measurable color, a second chemical reaction is initiated. This involves the coupling of 2-naphthol with a diazonium salt, such as Fast Blue B, in an alkaline environment.[7] This reaction, known as an azo coupling, produces a highly colored and stable azo dye.[2][8] The intensity of the resulting color, which can be quantified by measuring its absorbance at a specific wavelength, is directly proportional to the amount of 2-naphthol released and, consequently, to the activity of the enzyme.

Quantitative Data and Kinetic Parameters

While specific kinetic data for this compound is not extensively reported in readily available literature, data from analogous naphthyl ester and ethyl ester substrates for chymotrypsin and other proteases can provide valuable insights into the expected enzymatic behavior. The use of naphthyl ester derivatives has been shown to result in a more sensitive assay compared to their corresponding methyl or ethyl ester counterparts.[9][10]

| Substrate | Enzyme | Km (mM) | Reference |

| N-Tosyl-L-lysine α-naphthyl ester (TLNE) | Trypsin | 0.11 | [9][10] |

| N-Tosyl-L-lysine α-naphthyl ester (TLNE) | Thrombin | 0.15 | [9][10] |

| N-Acetyl-L-tyrosine α-naphthyl ester (ATNE) | Chymotrypsin | 0.18 | [9][10] |

| N-Acetylglycyl-L-lysine α-naphthyl ester (AGLNE) | Urokinase | 0.17 | [9][10] |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | α-Chymotrypsin | Not specified, but used in standard assays | [11][12] |

Table 1: Michaelis-Menten constants (Km) for various proteases with different naphthyl and ethyl ester substrates. Lower Km values indicate a higher affinity of the enzyme for the substrate.

Experimental Protocols

The following is a generalized experimental protocol for a chymotrypsin assay using a naphthyl ester substrate, adapted from established methods for similar substrates.[11][12] Researchers should optimize the specific concentrations and incubation times for their particular experimental setup.

4.1. Reagents and Solutions

-

Tris Buffer: 80 mM Tris-HCl, pH 7.8 at 25°C.

-

Substrate Solution: this compound dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) or a mixture of methanol and water to a final concentration of approximately 1 mM.

-

Enzyme Solution: α-Chymotrypsin dissolved in 1 mM HCl to a concentration of 1 mg/mL, then diluted further to 10-30 µg/mL for the assay.

-

Diazonium Salt Solution: Fast Blue B salt dissolved in water or a suitable buffer immediately before use.

-

Stopping Reagent: (Optional) An acidic solution to stop the enzymatic reaction.

4.2. Assay Procedure

-

Reaction Setup: In a microplate well or a cuvette, add the Tris buffer.

-

Substrate Addition: Add the this compound substrate solution to the buffer and mix.

-

Enzyme Initiation: To start the reaction, add the diluted chymotrypsin solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically 25°C or 37°C, for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: (Optional) Stop the reaction by adding a stopping reagent.

-

Color Development: Add the freshly prepared diazonium salt solution to the reaction mixture. An intense color will develop as the azo dye is formed.

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the specific azo dye formed (typically in the range of 500-600 nm).

-

Data Analysis: The enzymatic activity is calculated from the change in absorbance over time, using a standard curve generated with known concentrations of 2-naphthol.

Visualizations

Signaling Pathways and Logical Relationships

Figure 1: The two-step principle of the chromogenic assay.

Figure 2: A typical experimental workflow for the assay.

Figure 3: Activation of chymotrypsin and its digestive function.

Relevance in Research and Drug Development

The measurement of chymotrypsin activity is crucial in several areas of research and drug development:

-

Digestive Disorders: Chymotrypsin is a key digestive enzyme, and its deficiency can lead to malabsorption and other gastrointestinal issues.[9] Assays using substrates like this compound can be used to assess the enzymatic activity in biological samples.

-

Cystic Fibrosis: In cystic fibrosis, thick mucus secretions can obstruct the pancreatic ducts, leading to a deficiency of digestive enzymes, including chymotrypsin.[9] Monitoring chymotrypsin activity can be part of the diagnostic and therapeutic monitoring process.

-

Cancer Research: Altered protease activity has been implicated in tumor growth and metastasis.[9] Chymotrypsin and other proteases are, therefore, potential targets for cancer therapy, and reliable assays are essential for screening potential inhibitors.

-

Drug Discovery: This chromogenic assay provides a robust platform for high-throughput screening of compound libraries to identify potential inhibitors or activators of chymotrypsin. Such compounds could have therapeutic applications in various diseases.

Conclusion

This compound serves as a valuable tool for the colorimetric determination of chymotrypsin activity. The principle of the assay is based on a two-step reaction involving enzymatic hydrolysis followed by a chemical coupling to produce a quantifiable colored product. This method offers a sensitive, convenient, and reliable means to study enzyme kinetics, screen for modulators of enzyme activity, and investigate the role of chymotrypsin in health and disease, making it highly relevant for researchers, scientists, and professionals in the field of drug development.

References

- 1. rsc.org [rsc.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Two steps in the reaction of chymotrypsin with acetyl-l-phenylalanine ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 6. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. What are S1: Chymotrypsin stimulants and how do they work? [synapse.patsnap.com]

- 10. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. abcam.cn [abcam.cn]

- 12. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Measurement of Chymotrypsin Activity using N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester as a chromogenic substrate for the measurement of chymotrypsin activity. While this specific substrate is not widely documented in readily available literature, this document outlines a proposed methodology based on established principles of enzyme kinetics and chromogenic assays. It includes a detailed, albeit theoretical, experimental protocol, data presentation templates, and visualizations to aid researchers in designing and implementing their own assays. The guide also addresses the critical consideration of substrate stereospecificity when using a DL-racemic mixture.

Introduction to Chymotrypsin and Chromogenic Assays

Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. The enzymatic activity of chymotrypsin is a key parameter studied in various fields, including biochemistry, drug discovery, and clinical diagnostics.

Chromogenic assays are a common method for measuring enzyme activity. These assays utilize a substrate that, when cleaved by the enzyme, releases a chromogenic product. The concentration of this product, and therefore the rate of the enzymatic reaction, can be quantified by measuring the change in absorbance at a specific wavelength using a spectrophotometer. This compound is designed as such a substrate, where the hydrolysis by chymotrypsin is expected to release 2-naphthol, a chromogenic molecule.

Physicochemical Properties of the Substrate

A clear understanding of the substrate's properties is essential for accurate assay design.

| Property | Value | References |

| Chemical Name | This compound | [1][2] |

| Synonyms | Bzo-DL-Phe-β-naphthyl ester | |

| CAS Number | 15873-25-3 | [3] |

| Molecular Formula | C₂₆H₂₁NO₃ | [3] |

| Molecular Weight | 395.46 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 156-159 °C | [4] |

| Purity | Typically >98% (HPLC) | [4] |

Principle of the Assay and Enzymatic Reaction

The fundamental principle of this assay is the chymotrypsin-catalyzed hydrolysis of the ester bond in this compound. This reaction yields N-Benzoyl-DL-phenylalanine and 2-naphthol. The liberated 2-naphthol can be quantified spectrophotometrically.

Figure 1: Enzymatic hydrolysis of the substrate by chymotrypsin.

Proposed Experimental Protocol

Disclaimer: The following protocol is a proposed methodology based on general principles of chymotrypsin assays with naphthyl ester substrates. Optimization of parameters such as substrate concentration, enzyme concentration, and incubation time is highly recommended.

Required Reagents and Equipment

-

This compound

-

Bovine pancreatic α-chymotrypsin

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Calcium Chloride (CaCl₂) solution (e.g., 100 mM)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent for the substrate

-

Spectrophotometer capable of reading in the UV range

-

Quartz cuvettes

-

Incubator or water bath set to 25°C or 37°C

-

Pipettes and tips

-

Reaction tubes

Reagent Preparation

-

Tris-HCl Buffer (50 mM, pH 7.8, containing 20 mM CaCl₂): Dissolve the appropriate amount of Tris base and CaCl₂ in deionized water. Adjust the pH to 7.8 with HCl at the desired reaction temperature.

-

Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in cold, dilute HCl (e.g., 1 mM) to ensure stability. Store on ice. Dilute to the desired working concentration in Tris-HCl buffer just before use.

-

Substrate Stock Solution: Due to its hydrophobicity, dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

Assay Procedure

-

Reaction Setup: In a reaction tube, add the Tris-HCl buffer.

-

Substrate Addition: Add the desired volume of the this compound stock solution to the buffer. The final concentration of DMSO should be kept low (typically <5% v/v) to avoid enzyme inhibition.

-

Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.

-

Enzyme Initiation: Initiate the reaction by adding the chymotrypsin working solution.

-

Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the initial linear range.

-

Reaction Termination (Optional): The reaction can be stopped by adding a denaturing agent, such as a strong acid, if necessary for endpoint measurements. For kinetic assays, this step is omitted.

-

Absorbance Measurement: Measure the absorbance of the released 2-naphthol. Based on the spectral properties of 2-naphthol, a wavelength in the range of 330-350 nm is proposed for detection. A full wavelength scan of the reaction product is recommended to determine the optimal absorbance maximum.

-

Blank Control: Prepare a blank reaction containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.

Calculation of Chymotrypsin Activity

The rate of the reaction can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA/min * V_total) / (ε * l * V_enzyme * C_enzyme)

Where:

-

ΔA/min: The initial rate of change in absorbance per minute.

-

V_total: The total volume of the assay.

-

ε: The molar extinction coefficient of 2-naphthol under the assay conditions (to be determined experimentally).

-

l: The path length of the cuvette (usually 1 cm).

-

V_enzyme: The volume of the enzyme solution added.

-

C_enzyme: The concentration of the enzyme in the stock solution (in mg/mL).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed workflow for the chymotrypsin activity assay.

Figure 2: Proposed experimental workflow for the assay.

References

An In-depth Technical Guide to the Enzymatic Hydrolysis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the enzymatic hydrolysis of the chromogenic substrate, N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. This substrate is widely utilized in the quantitative determination of protease activity, particularly that of α-chymotrypsin, a key serine protease involved in digestion and a target for various therapeutic interventions.

Introduction

This compound is an esterified amino acid derivative that serves as an effective chromogenic substrate for serine proteases. Its molecular structure, featuring a phenylalanine residue, is specifically recognized by enzymes like chymotrypsin, which preferentially cleave peptide bonds C-terminal to aromatic amino acids. The enzymatic hydrolysis of the ester bond liberates 2-naphthol (β-naphthol), a compound that can be quantified to determine the rate of the enzymatic reaction. This property makes it a valuable tool for enzyme kinetics studies, inhibitor screening, and the characterization of proteolytic enzymes.

The Catalytic Mechanism of Hydrolysis by α-Chymotrypsin

The hydrolysis of this compound by α-chymotrypsin follows the well-established mechanism of serine proteases, which is characterized by a "ping-pong" kinetic model and the crucial role of a catalytic triad in the enzyme's active site.

The Catalytic Triad

The active site of α-chymotrypsin contains a catalytic triad composed of three amino acid residues: Aspartate-102, Histidine-57, and Serine-195. These residues work in concert to facilitate the nucleophilic attack on the substrate's ester bond. The aspartate residue orients the histidine, which in turn acts as a general base, accepting a proton from the serine's hydroxyl group. This process dramatically increases the nucleophilicity of the serine oxygen, transforming it into a potent alkoxide ion.

The Acylation and Deacylation Steps

The hydrolysis occurs in two main stages:

-

Acylation: The highly nucleophilic Serine-195 attacks the carbonyl carbon of the ester bond in the this compound substrate. This forms a transient tetrahedral intermediate that is stabilized by an "oxyanion hole" within the active site. The intermediate then collapses, breaking the ester bond and releasing the 2-naphthyl group (2-naphthol). This results in the formation of a covalent acyl-enzyme intermediate, where the N-benzoyl-DL-phenylalanine moiety is attached to the serine residue.

-

Deacylation: A water molecule enters the active site and is activated by the Histidine-57 residue, which now acts as a general acid. The water molecule, now a strong nucleophile (hydroxide ion), attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate subsequently collapses, cleaving the covalent bond between the acyl group and the serine residue. The N-benzoyl-DL-phenylalanine product is released, and the enzyme's active site is regenerated, ready to catalyze another reaction cycle.

The overall reaction can be summarized as follows:

This compound + H₂O --(α-Chymotrypsin)--> N-Benzoyl-DL-phenylalanine + 2-Naphthol

Quantitative Data and Kinetic Parameters

The table below summarizes the known kinetic parameters for a similar substrate, providing a basis for comparison and experimental design.

| Substrate | Enzyme | Km (mM) | Vmax | kcat (s⁻¹) |

| N-acetyl-L-phenylalanine-β-naphthyl ester (ATNE) | α-Chymotrypsin | 0.18[1] | Not Reported | Not Reported |

Researchers should determine the specific kinetic parameters for this compound empirically under their specific experimental conditions.

Experimental Protocols

The enzymatic hydrolysis of this compound is typically monitored using a colorimetric assay. The released 2-naphthol is coupled with a diazonium salt, such as Fast Blue B salt (o-Dianisidine, tetrazotized), to produce a stable, colored azo dye. The intensity of the color, which is proportional to the amount of 2-naphthol produced, can be measured spectrophotometrically.

Materials

-

α-Chymotrypsin from bovine pancreas

-

This compound

-

Fast Blue B salt (or a similar diazonium salt)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent to dissolve the substrate

-

Spectrophotometer or microplate reader

Reagent Preparation

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis) and dilute to the desired working concentration in the assay buffer immediately before use.

-

Substrate Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with the assay buffer to the desired final concentration.

-

Diazo Coupling Agent Solution: Prepare a fresh solution of Fast Blue B salt in the assay buffer. This solution should be protected from light.

Assay Procedure

-

Reaction Setup: In a microplate well or a cuvette, combine the assay buffer, substrate solution, and the diazo coupling agent solution.

-

Enzyme Addition: Initiate the reaction by adding the enzyme solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

-

Measurement: Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the formed azo dye (typically in the range of 500-540 nm for Fast Blue B). Record the absorbance at regular time intervals.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of the product can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the azo dye is known.

Visualizations

Catalytic Mechanism of Chymotrypsin

Caption: The ping-pong mechanism of chymotrypsin hydrolysis.

Experimental Workflow for the Colorimetric Assay

Caption: Workflow for the chymotrypsin colorimetric assay.

Conclusion

This compound is a valuable tool for the study of chymotrypsin and other related proteases. Understanding the mechanism of its hydrolysis and employing robust experimental protocols are essential for obtaining accurate and reproducible data in research, drug discovery, and clinical diagnostics. This guide provides a foundational understanding and practical framework for the effective use of this important chromogenic substrate.

References

An In-depth Technical Guide on the Stability and Storage of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is an organic compound used in various research and development applications, including as a substrate for the determination of chymotrypsin activity. A thorough understanding of its stability and appropriate storage conditions is crucial to ensure its integrity, purity, and performance in experimental assays. This guide provides a comprehensive overview of the known storage and handling protocols, and outlines a recommended framework for conducting detailed stability studies.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2134-24-9 |

| Molecular Formula | C₂₆H₂₁NO₃ |

| Molecular Weight | 395.46 g/mol |

| Appearance | White to off-white powder or crystals |

| Purity | Typically >98% (by HPLC) |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the stability of this compound. The following recommendations are synthesized from available Safety Data Sheets (SDS).[1][2]

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store in a well-ventilated area. | Prevents the accumulation of any potential vapors or dust. |

| Container | Keep container tightly closed when not in use. | Protects from atmospheric moisture and contaminants. |

| Light Exposure | Store away from direct sunlight. | While specific photostability data is unavailable, many complex organic molecules are sensitive to light-induced degradation. |

| Incompatible Substances | Keep away from incompatible substances and sources of ignition. | Prevents potentially hazardous chemical reactions. |

| Handling | Use with adequate ventilation. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including gloves and eye/face protection. Avoid breathing dust/fumes and minimize dust generation. Wash hands thoroughly after handling. | Ensures personnel safety and prevents contamination of the compound. |

Assessment of Chemical Stability: Experimental Protocols

To quantitatively assess the stability of this compound, a systematic study involving long-term, accelerated, and forced degradation studies is recommended. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and principles of forced degradation studies.[3][4][5][6]

The overall process for evaluating the stability of a chemical compound can be visualized as a logical workflow.

Caption: General workflow for chemical stability assessment.

The following table outlines a comprehensive set of experimental conditions to evaluate the stability of this compound.

Table 2: Proposed Experimental Conditions for Stability Assessment

| Study Type | Condition | Purpose | Suggested Parameters | Analytical Method |

| Accelerated Stability | Elevated Temperature | To simulate long-term storage in a shorter timeframe.[3][4] | 54 ± 1°C for 14 days (based on OECD Guideline 113).[3][4] | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |

| Forced Degradation: Hydrolysis | Acidic and Basic Conditions | To determine susceptibility to hydrolysis.[6] | 0.1 M HCl at 60°C; 0.1 M NaOH at room temperature. | HPLC-UV/DAD, LC-MS for identification of hydrolytic products. |

| Forced Degradation: Oxidation | Oxidizing Agent | To assess oxidative stability.[6] | 3% H₂O₂ at room temperature. | HPLC-UV/DAD, LC-MS for identification of oxidation products. |

| Forced Degradation: Thermal | High Temperature | To identify thermally induced degradation products. | Dry heat at a temperature significantly above accelerated conditions (e.g., 150°C) until significant degradation is observed.[3][4] | HPLC-UV/DAD, LC-MS. |

| Forced Degradation: Photostability | Light Exposure | To evaluate sensitivity to light. | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | HPLC-UV/DAD, with a protected sample as a control. |

A crucial prerequisite for any stability study is the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). This method must be capable of separating the intact this compound from all potential degradation products, ensuring that any decrease in the parent compound's concentration is accurately measured.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, based on its chemical structure (an ester and an amide), the following are plausible routes of degradation under stress conditions:

-

Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, which would yield N-Benzoyl-DL-phenylalanine and 2-naphthol. The amide bond could also be hydrolyzed under more forcing conditions.

-

Oxidation: The phenyl and naphthyl rings, as well as the benzylic position of the phenylalanine moiety, could be susceptible to oxidation.

-

Photodegradation: Aromatic systems can be susceptible to photolytic reactions.

The proposed forced degradation studies would help to elucidate these potential pathways.

Caption: Plausible degradation pathways for the compound.

Conclusion

While quantitative stability data for this compound is not publicly available, adherence to the recommended storage and handling conditions derived from safety data sheets is essential for maintaining its quality.[1][2] For researchers and drug development professionals requiring detailed stability information, a systematic approach involving accelerated stability testing and forced degradation studies is necessary. The experimental framework outlined in this guide provides a robust starting point for such investigations, enabling the determination of the compound's intrinsic stability, degradation pathways, and ultimately, its appropriate shelf-life.

References

- 1. file1.lookchem.com [file1.lookchem.com]

- 2. aksci.com [aksci.com]

- 3. oecd.org [oecd.org]

- 4. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to be a practical resource for laboratory professionals.

Core Compound Information

This compound is a chemical compound that sees use in biochemical research, particularly in enzyme assays. A thorough understanding of its solubility is crucial for its effective application in experimental settings, including for reaction kinetics, as a substrate in solution, and in purification processes. The properties of this compound are influenced by its benzoyl and naphthyl groups, which contribute to its aromatic and nonpolar character, and the phenylalanine moiety.[1]

Solubility Data

Specific quantitative solubility data for this compound is not widely available in published literature. However, based on chemical supplier information and safety data sheets, the following qualitative solubility information has been gathered.

Table 1: Qualitative Solubility of this compound

| Solvent | Temperature | Solubility |

| Methanol | Hot | Almost transparent (indicating good solubility) |

| Water | Not Specified | Not Available (suggesting low solubility)[2] |

It is important to note that the term "Not available" often implies that the solubility is negligible or has not been determined.[2] Given the compound's structure, which includes large nonpolar aromatic rings, it is expected to have low solubility in polar solvents like water and higher solubility in organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is a standard method that can be adapted for various solvents and temperatures.

Objective:

To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a saturated solution is formed. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the collected supernatant with a known volume of the solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Using HPLC:

-

Develop an HPLC method to separate and quantify this compound.

-

Prepare a series of standard solutions of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

A Historical Perspective on N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester in Protease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, often abbreviated as BOPN or BPN, is a synthetic chromogenic substrate that has played a significant role in the historical landscape of enzyme kinetics and protease research. Its utility lies in its susceptibility to cleavage by certain proteolytic enzymes, particularly chymotrypsin, releasing 2-naphthol (β-naphthol), a compound that can be readily detected and quantified. This property made it a valuable tool for the colorimetric assay of protease activity in an era predating the widespread use of fluorogenic and more advanced substrate technologies. This technical guide delves into the historical applications of this compound, providing an overview of its use in research, detailing experimental protocols derived from historical literature, and presenting available quantitative data.

Core Applications in Research

The primary historical application of this compound was as a chromogenic substrate for the serine protease, chymotrypsin. Its structural similarity to the natural substrates of chymotrypsin, which preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine, tyrosine, and tryptophan, made it an effective tool for several key research areas:

-

Enzyme Activity Assays: The hydrolysis of the ester bond in BOPN by chymotrypsin releases 2-naphthol. This product can be coupled with a diazonium salt, such as Fast Blue B, to produce a colored azo dye. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the amount of 2-naphthol released and thus to the enzymatic activity of chymotrypsin. This formed the basis of a simple and effective colorimetric assay.

-

Enzyme Kinetics: BOPN was employed in early studies to determine fundamental kinetic parameters of chymotrypsin, such as the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These studies were crucial for understanding the enzyme's catalytic mechanism and efficiency.

-

Inhibitor Screening: The chymotrypsin-BOPN assay provided a straightforward method for screening potential enzyme inhibitors. A decrease in the rate of color development in the presence of a test compound indicated inhibition of chymotrypsin activity, allowing for the identification and characterization of new inhibitory molecules.

-

Histochemistry: In addition to solution-based assays, naphthyl esters, including those of N-acylated amino acids, were used in histochemical studies to localize protease activity within tissue sections. The enzymatic release of naphthol, followed by its reaction with a diazonium salt, would produce an insoluble colored precipitate at the site of enzyme activity, allowing for visualization under a microscope.

Quantitative Data Summary

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Chymotrypsin | N-Acetyl-L-phenylalanine ethyl ester | 0.7 | - | - | [Niinobe et al., 1980] |

| Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester (ATEE) | 0.7 | 193 | 2.76 x 10⁵ | [Hansch et al., 1977] |

| N-acetyl-DL-phenylalanine beta-naphthyl esterase | N-acetyl-DL-phenylalanine beta-naphthyl ester | 0.071 | - | - | [Tsung et al., 1975] |

Note: The table includes data for structurally related substrates to provide a comparative context for the enzymatic activity of chymotrypsin with aryl esters of N-acylated amino acids. Direct kinetic constants for this compound with chymotrypsin from historical papers were not available in the searched literature.

Experimental Protocols

While a specific detailed historical protocol for a chymotrypsin assay using this compound was not found in its entirety, the following procedure has been reconstructed based on common methodologies of the era for similar chromogenic substrates.

Reconstructed Historical Protocol for Chymotrypsin Assay

Principle:

This assay is based on the enzymatic hydrolysis of this compound by chymotrypsin to release 2-naphthol. The liberated 2-naphthol is then coupled with a diazonium salt (e.g., Fast Blue B) to form a stable, colored azo dye. The absorbance of this dye is measured spectrophotometrically, and the rate of its formation is proportional to the chymotrypsin activity.

Reagents:

-

Phosphate Buffer: 0.1 M, pH 7.6.

-

Substrate Solution: A stock solution of this compound in a suitable organic solvent (e.g., dimethylformamide or acetone) at a concentration of 10 mM.

-

Chymotrypsin Solution: A stock solution of bovine pancreatic α-chymotrypsin prepared in 1 mM HCl to a concentration of 1 mg/mL. This solution should be further diluted with the phosphate buffer to the desired working concentration just before use.

-

Diazonium Salt Solution: A freshly prepared solution of Fast Blue B salt (or a similar diazonium salt) in the phosphate buffer at a concentration of 1 mg/mL. This solution is light-sensitive and should be kept in the dark.

-

Trichloroacetic Acid (TCA) Solution: 10% (w/v) in water, to stop the enzymatic reaction.

Procedure:

-

Reaction Mixture Preparation: In a test tube, combine 1.0 mL of phosphate buffer and 0.1 mL of the substrate stock solution. Mix and pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Add 0.1 mL of the diluted chymotrypsin solution to the reaction mixture, mix quickly, and start a timer.

-

Incubation: Incubate the reaction mixture at the chosen temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the enzymatic reaction by adding 0.5 mL of 10% TCA solution. Mix thoroughly.

-

Color Development: Add 0.2 mL of the freshly prepared diazonium salt solution to the tube. Mix and allow the color to develop for 10-15 minutes at room temperature.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the specific azo dye formed (typically in the range of 500-560 nm). A blank reaction containing all components except the enzyme should be run in parallel to correct for any non-enzymatic hydrolysis of the substrate.

-

Calculation of Activity: The enzyme activity is calculated based on a standard curve prepared with known concentrations of 2-naphthol.

Visualizations

Signaling Pathway: Chymotrypsin Catalytic Mechanism

The hydrolysis of this compound by chymotrypsin follows the well-established mechanism for serine proteases, which involves a catalytic triad of amino acids (Serine-195, Histidine-57, and Aspartate-102) in the enzyme's active site.

Caption: Catalytic mechanism of chymotrypsin with a substrate.

Experimental Workflow: Colorimetric Assay

The following diagram illustrates the general workflow for a historical colorimetric assay of chymotrypsin using a naphthyl ester substrate.

Caption: Workflow for a historical colorimetric chymotrypsin assay.

Conclusion

This compound represents a classic tool in the history of enzymology. While largely superseded by more sensitive and convenient fluorogenic and synthetic peptide substrates, its historical significance lies in its contribution to the fundamental understanding of protease function. The principles of the colorimetric assays developed using this and similar compounds laid the groundwork for many of the high-throughput screening methods that are indispensable in modern drug discovery and diagnostics. This guide provides a glimpse into these historical applications, offering valuable context for researchers in the field of protease biology and drug development.

Methodological & Application

Application Notes and Protocols for N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a chromogenic substrate commonly employed in the determination of chymotrypsin activity.[1] The enzymatic hydrolysis of the ester bond by chymotrypsin releases 2-naphthol, which can be quantified spectrophotometrically to determine the rate of enzyme activity. Accurate and reproducible experimental results hinge on the correct preparation of the substrate stock solution. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in enzymatic assays.

Physicochemical Data and Solubility

Proper preparation of a stock solution requires an understanding of the physicochemical properties of the solute. Key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁NO₃ | |

| Molecular Weight | 395.46 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 156.0 to 159.0 °C | |

| Purity | >98.0% (HPLC) | [1] |

| Storage Temperature | -20°C |

Safety and Handling Precautions

This compound should be handled with care in a laboratory setting. The following safety precautions are recommended based on the Safety Data Sheet (SDS).[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only in a well-ventilated area or outdoors.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

-

First Aid (Inhalation): If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[4]

Experimental Protocol: Preparation of Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for protease substrate stock solutions.

Materials:

-

This compound (purity >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh the Substrate: Accurately weigh out 3.95 mg of this compound using a calibrated analytical balance and transfer it to a suitable microcentrifuge tube or amber glass vial.

-

Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the substrate.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The resulting solution will be a 10 mM stock solution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Application in Chymotrypsin Assay

The prepared stock solution can be used to determine chymotrypsin activity. The following is a general workflow for such an assay.

Caption: Workflow for a chymotrypsin assay using the prepared stock solution.

For a typical chymotrypsin assay, the 10 mM stock solution is further diluted in an appropriate assay buffer (e.g., 80 mM Tris-HCl, pH 7.8) to a final working concentration. Protocols for similar substrates, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), use a final substrate concentration of around 0.55 mM.[5] The reaction is initiated by the addition of the chymotrypsin solution, and the increase in absorbance due to the release of 2-naphthol is monitored over time.

Summary of Quantitative Data

The following table summarizes the key quantitative information for the preparation of the this compound stock solution.

| Parameter | Value |

| Stock Solution Concentration | 10 mM |

| Mass of Solute per mL of Solvent | 3.95 mg |

| Solvent | Anhydrous DMSO |

| Storage Temperature | -20°C |

Logical Workflow for Stock Solution Preparation

The following diagram illustrates the logical steps involved in the preparation of the stock solution.

Caption: Logical workflow for preparing the this compound stock solution.

References

Application Notes and Protocols for N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester (BPNPE) assay is a robust method for determining the activity of chymotrypsin and chymotrypsin-like serine proteases. The assay relies on the enzymatic hydrolysis of the BPNPE substrate, which releases 2-naphthol. The rate of 2-naphthol formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This method is valuable for kinetic studies, inhibitor screening, and quality control in drug development processes. Optimizing the buffer conditions is critical for achieving maximal enzyme activity and ensuring the reliability and reproducibility of the assay.

Principle of the Assay

Chymotrypsin catalyzes the hydrolysis of the ester bond in this compound. This reaction yields N-Benzoyl-DL-phenylalanine and 2-naphthol. The liberated 2-naphthol can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 324 nm.

Optimal Buffer Conditions

The enzymatic activity of chymotrypsin is highly dependent on the pH, ionic strength, and composition of the buffer. While specific quantitative data for this compound is not extensively published, data from assays with structurally similar substrates, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), provide a strong foundation for optimizing the assay conditions.

Buffer System and pH

Tris-HCl is the most commonly recommended buffer system for chymotrypsin assays due to its buffering capacity in the optimal pH range for the enzyme. The optimal pH for chymotrypsin activity is generally between 7.5 and 9.0.[1][2] For most applications, a pH of 7.8 is recommended as a starting point.[3][4][5]

Buffer Concentration

The concentration of the buffer can influence the ionic strength of the reaction mixture, which in turn can affect enzyme activity. A buffer concentration of 50-100 mM is typically effective. An 80 mM Tris-HCl buffer is frequently used in established chymotrypsin assay protocols.[3][5]

Additives for Enhanced Stability and Activity

-

Calcium Chloride (CaCl₂): Calcium ions are known to enhance the stability of chymotrypsin and can also play a role in its catalytic activity. The inclusion of CaCl₂ in the assay buffer, typically at a concentration of 10-100 mM, is recommended to prevent autolysis and maintain the enzyme's structural integrity.[1][5]

-

Organic Solvents: this compound has limited solubility in aqueous solutions. Therefore, the use of a water-miscible organic solvent is necessary to prepare the substrate stock solution. Dimethyl sulfoxide (DMSO) or methanol are commonly used for this purpose.[1] It is crucial to keep the final concentration of the organic solvent in the reaction mixture low (typically ≤ 5% v/v) to minimize its potential inhibitory effects on the enzyme.

Quantitative Data Summary

The following tables summarize typical buffer conditions and kinetic parameters for chymotrypsin assays using analogous substrates. These values serve as an excellent starting point for the optimization of the this compound assay.

Table 1: Recommended Buffer Conditions for Chymotrypsin Assays

| Parameter | Recommended Condition | Notes |

| Buffer System | Tris-HCl | Provides stable buffering in the optimal pH range. |

| pH | 7.8 - 8.0 | Optimal for chymotrypsin activity. |

| Buffer Concentration | 80 mM | A commonly used and effective concentration.[3][5] |

| Calcium Chloride (CaCl₂) Concentration | 100 mM | Enhances enzyme stability.[1][5] |

| Temperature | 25 °C | Standard temperature for chymotrypsin assays.[3][4] |

Table 2: Kinetic Parameters of Chymotrypsin with Phenylalanine-based Substrates

Note: The following data is for substrates analogous to this compound and should be used as a reference for assay development.

| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Buffer Conditions |

| N-acetyl-L-phenylalanine ethyl ester | 0.18 | 175 | pH 7.9, 0.1 M Tris, 0.1 M CaCl₂ |

| N-acetyl-L-phenylalanine p-nitrophenyl ester | 0.04 | 5.8 | pH 7.8, 0.05 M Phosphate |